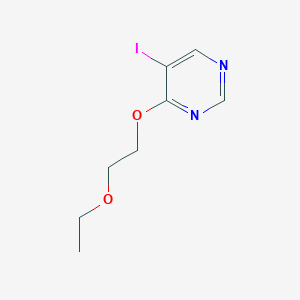
4-(2-Ethoxyethoxy)-5-iodopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Ethoxyethoxy)-5-iodopyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. The compound this compound is characterized by the presence of an iodine atom at the 5th position and an ethoxyethoxy group at the 4th position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethoxy)-5-iodopyrimidine typically involves the iodination of a pyrimidine derivative. One common method is the reaction of 4-(2-Ethoxyethoxy)pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyethoxy)-5-iodopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-pyrimidine derivative, while coupling with a boronic acid would yield a biaryl compound.
Scientific Research Applications
4-(2-Ethoxyethoxy)-5-iodopyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as a building block in the development of antiviral or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyethoxy)-5-iodopyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition or modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Ethoxyethoxy)pyrimidine: Lacks the iodine atom, making it less reactive in substitution reactions.
5-Iodopyrimidine: Lacks the ethoxyethoxy group, affecting its solubility and reactivity.
4-(2-Methoxyethoxy)-5-iodopyrimidine: Similar structure but with a methoxy group instead of an ethoxy group, influencing its physical and chemical properties.
Uniqueness
4-(2-Ethoxyethoxy)-5-iodopyrimidine is unique due to the combination of the ethoxyethoxy group and the iodine atom, which provides a balance of solubility, reactivity, and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H11IN2O2 |
|---|---|
Molecular Weight |
294.09 g/mol |
IUPAC Name |
4-(2-ethoxyethoxy)-5-iodopyrimidine |
InChI |
InChI=1S/C8H11IN2O2/c1-2-12-3-4-13-8-7(9)5-10-6-11-8/h5-6H,2-4H2,1H3 |
InChI Key |
XEGDQRSSWNTMJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=NC=NC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


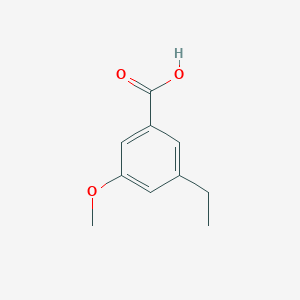
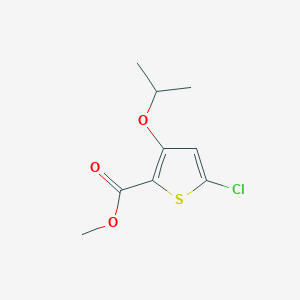
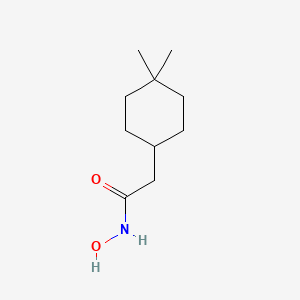
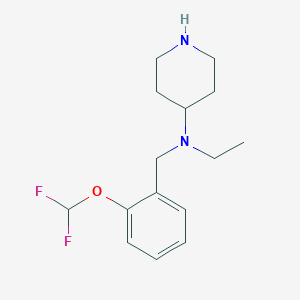






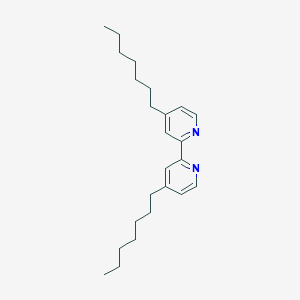
![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12075335.png)
![Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12075340.png)
![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid](/img/structure/B12075344.png)
